Dulofibrate
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Overview
Description
Dulofibrate is a fibrate derivative with antilipidemic activity, primarily used to reduce triglycerides in the blood. It is a small molecule drug that acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist . This compound was initially developed by Asta Medica Ltda for the treatment of hyperlipidemias .
Preparation Methods
The synthesis of dulofibrate involves the esterification of p-chlorophenoxyisobutyric acid with p-chlorophenol. The process can be carried out in two stages:
Formation of p-chlorophenoxyisobutyric acid: This involves the reaction of p-chlorophenol with isobutyric acid in the presence of a catalyst.
Esterification: The p-chlorophenoxyisobutyric acid is then esterified with p-chlorophenol in the presence of dicyclohexylcarbodiimide as a coupling agent.
Industrial production methods typically involve the use of organic solvents such as toluene or benzene and require careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Dulofibrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: Halogen substitution reactions can modify the chlorophenyl groups in this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine gas . The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of fibrates on lipid metabolism.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism.
Medicine: Explored as a therapeutic agent for the treatment of hyperlipidemias and other metabolic disorders.
Industry: Utilized in the development of new lipid-lowering drugs and formulations.
Mechanism of Action
Dulofibrate exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to the modulation of gene expression involved in lipid metabolism, resulting in increased oxidation of fatty acids and reduced synthesis of triglycerides . The primary molecular targets include enzymes involved in fatty acid oxidation and lipid transport .
Comparison with Similar Compounds
Dulofibrate is similar to other fibrate derivatives such as clofibrate, fenofibrate, and gemfibrozil. it is unique in its selective reduction of triglycerides without significantly affecting cholesterol levels . This makes this compound particularly useful for patients with hypertriglyceridemia.
Similar Compounds
Clofibrate: Another fibrate derivative used to lower cholesterol and triglycerides.
Fenofibrate: A fibrate that activates PPARα and is used to treat hypercholesterolemia and hypertriglyceridemia.
Gemfibrozil: A fibrate that reduces triglycerides and increases high-density lipoprotein (HDL) cholesterol.
This compound’s unique profile and selective action make it a valuable compound in the management of lipid disorders.
Properties
CAS No. |
61887-16-9 |
---|---|
Molecular Formula |
C16H14Cl2O3 |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
(4-chlorophenyl) 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C16H14Cl2O3/c1-16(2,21-14-9-5-12(18)6-10-14)15(19)20-13-7-3-11(17)4-8-13/h3-10H,1-2H3 |
InChI Key |
NIVDRJXCJCEFDD-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C(=O)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl |
Synonyms |
2-(4-chlorophenoxy)isobutyric acid 4-chlorophenyl ester 4-chlorophenyl 2-(4-chlorophenoxy)isobutyrate dulofibrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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